Methyl 5-amino-2-chlorobenzoate
Overview
Description
Methyl 5-amino-2-chlorobenzoate is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzoic acid and is characterized by the presence of an amino group at the 5-position and a chlorine atom at the 2-position on the benzene ring, with a methyl ester functional group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-amino-2-chlorobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 2-chlorobenzoate to form methyl 2-chloro-5-nitrobenzoate, followed by reduction of the nitro group to an amino group using reducing agents such as tin chloride in the presence of hydrochloric acid .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with various nucleophiles.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions:
Diazotization: Sodium nitrite and hydrochloric acid are commonly used for diazotization of the amino group.
Reduction: Tin chloride in hydrochloric acid is used for the reduction of nitro groups to amino groups.
Oxidation: Potassium permanganate or other strong oxidizing agents can be used for oxidation reactions.
Major Products:
Substitution Products: Various substituted benzoates depending on the nucleophile used in the reaction.
Reduction Products: Amino derivatives with different functional groups.
Oxidation Products: Nitroso or nitro derivatives.
Scientific Research Applications
Methyl 5-amino-2-chlorobenzoate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme functions.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic applications.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 5-amino-2-chlorobenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom can participate in halogen bonding, further affecting the compound’s reactivity and interactions. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
- Methyl 2-amino-5-chlorobenzoate
- Methyl 5-chloro-2-nitrobenzoate
- Methyl 2-chloro-5-nitrobenzoate
Comparison: Methyl 5-amino-2-chlorobenzoate is unique due to the specific positioning of the amino and chlorine groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, such as methyl 2-amino-5-chlorobenzoate, it may exhibit different chemical and biological properties due to the distinct electronic and steric effects of the substituents .
Properties
IUPAC Name |
methyl 5-amino-2-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNPBOFVHYOPIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409457 | |
Record name | methyl 5-amino-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42122-75-8 | |
Record name | methyl 5-amino-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-Amino-2-chlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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